

A Technical Guide to High-Purity 2-Bromothiophenol for Research and Development

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Compound of Interest

Compound Name: 2-Bromothiophenol

Cat. No.: B030966

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This document provides a comprehensive technical overview of high-purity **2-Bromothiophenol** (CAS No. 6320-02-1), tailored for researchers, scientists, and professionals in drug development. It covers commercial sourcing, quality control protocols, and key applications, presenting data and workflows in a structured format to support advanced research and synthesis endeavors.

Introduction to 2-Bromothiophenol

2-Bromothiophenol, also known as 2-bromobenzenethiol, is a vital organosulfur compound with the chemical formula C_6H_5BrS .^{[1][2]} Its bifunctional nature, featuring both a reactive thiol (-SH) group and a bromine (-Br) atom on a benzene ring, makes it a highly versatile building block in organic synthesis.^[3] This unique structure allows it to participate in a wide range of chemical transformations, making it an important intermediate for synthesizing complex molecules.^[3] Consequently, it is frequently utilized in the development of pharmaceuticals, agrochemicals, and novel materials.^[3] In the field of drug discovery, it serves as a key precursor for creating fused organosulfur skeletons like phenothiazines, which are significant in various therapeutic areas.^[3]

Commercial Suppliers and Specifications

High-purity **2-Bromothiophenol** is available from several reputable chemical suppliers. The purity level is critical for reproducible results in research and manufacturing, with most suppliers

offering grades of 97% or higher, typically analyzed by Gas Chromatography (GC). When procuring this chemical, it is essential to request and review the Certificate of Analysis (CoA) to confirm its specifications.

Below is a summary of prominent commercial suppliers and their typical product specifications.

Supplier	Typical Purity	CAS Number	Molecular Formula	Molecular Weight	Notes / Product Number(s)
Sigma-Aldrich (Merck)	≥97%	6320-02-1	C ₆ H ₅ BrS	189.07 g/mol	Air sensitive; Product No: 242659.[4]
Thermo Scientific Chemicals	97%	6320-02-1	C ₆ H ₅ BrS	189.07 g/mol	Formerly part of the Alfa Aesar and Acros Organics portfolios.[5] [6]
Tokyo Chemical Industry (TCI)	>98.0% (GC)	6320-02-1	C ₆ H ₅ BrS	189.07 g/mol	Store refrigerated under inert gas; Product No: B2347.
Santa Cruz Biotechnology	N/A	6320-02-1	C ₆ H ₅ BrS	189.07 g/mol	Offered for proteomics research.[1]
CymitQuimica	98%	6320-02-1	C ₆ H ₅ BrS	189.07 g/mol	Available in various quantities from 1g to 500g.[2]
Apollo Scientific	97%	6320-02-1	C ₆ H ₅ BrS	189.07 g/mol	MDL Number: MFCD00004827.[7]

Procurement and Quality Verification Workflow

Ensuring the purity and identity of **2-Bromothiophenol** is a critical first step before its use in any experiment. A systematic quality control (QC) process prevents the introduction of impurities that could compromise experimental outcomes. The following diagram illustrates a standard workflow for the procurement and verification of the material.

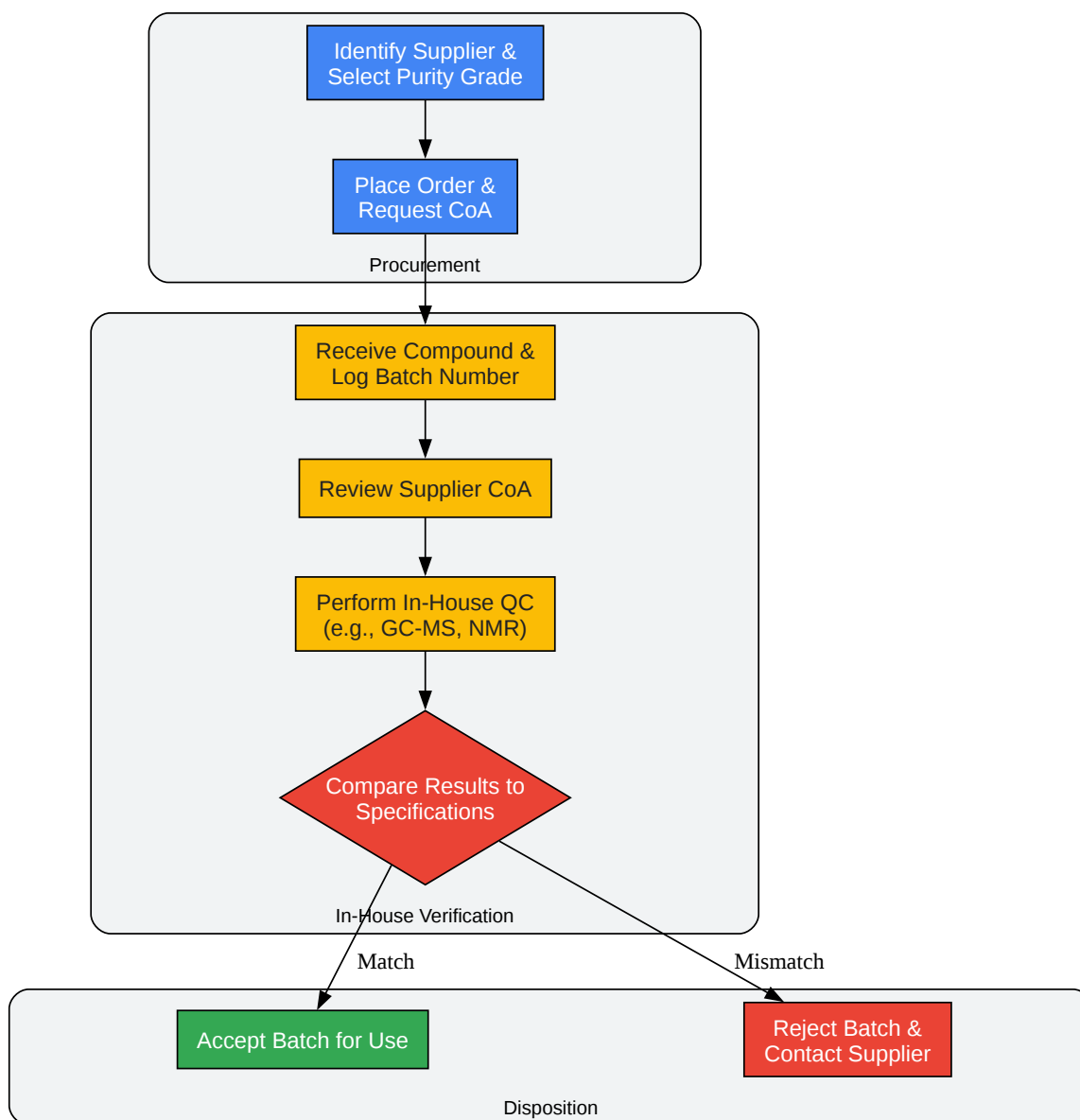


Figure 1: Quality Control Workflow for Chemical Procurement

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Figure 1: Quality Control Workflow for Chemical Procurement

Experimental Protocols

The following sections detail generalized protocols for the synthesis and analysis of **2-Bromothiophenol**. These are intended as a guide and should be adapted based on specific laboratory conditions and safety protocols.

One common route for synthesizing aryl thiols from anilines involves a diazotization reaction followed by trapping with a sulfur source. The following is a representative, multi-step procedure.

Materials:

- 2-Bromoaniline
- Sodium Nitrite (NaNO_2)
- Hydrochloric Acid (HCl), concentrated
- Potassium Ethyl Xanthate ($\text{C}_2\text{H}_5\text{OCS}_2\text{K}$)
- Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
- Ethanol
- Diethyl Ether
- Deionized Water

Procedure:

- Diazotization:
 - Dissolve 2-Bromoaniline in a mixture of concentrated HCl and water, then cool the solution to $0-5\text{ }^\circ\text{C}$ in an ice-salt bath.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below $5\text{ }^\circ\text{C}$.

- Stir the resulting diazonium salt solution for 15-20 minutes at 0-5 °C.
- Xanthate Formation (Thiocarbonate Intermediate):
 - In a separate flask, dissolve potassium ethyl xanthate in water and cool to 10-15 °C.
 - Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution. A dark, oily intermediate should form.
 - Allow the reaction to warm to room temperature and then heat gently (e.g., 50 °C) for approximately 1 hour until nitrogen evolution ceases.
- Hydrolysis to Thiol:
 - Extract the oily xanthate intermediate with diethyl ether.
 - Wash the organic layer with water and then with a brine solution.
 - Add a solution of KOH or NaOH in ethanol to the ether extract.
 - Reflux the mixture for several hours to hydrolyze the xanthate to the corresponding thiophenolate salt.
- Isolation and Purification:
 - After hydrolysis, cool the mixture and wash with water to remove ethanol and excess base.
 - Acidify the aqueous layer carefully with cold, dilute HCl to protonate the thiophenolate, precipitating the **2-Bromothiophenol**.
 - Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), and filter.
 - Remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield high-purity **2-Bromothiophenol**.

Objective: To confirm the identity and assess the purity of **2-Bromothiophenol**.

Instrumentation:

- Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
- Capillary Column suitable for aromatic compounds (e.g., DB-5 or equivalent).

Procedure:

- Sample Preparation: Prepare a dilute solution of the **2-Bromothiophenol** sample in a high-purity volatile solvent such as dichloromethane or ethyl acetate (e.g., 1 mg/mL).
- GC Method:
 - Injector Temperature: 250 °C
 - Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
 - Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min).
- MS Method (if applicable):
 - Ion Source Temperature: 230 °C
 - Scan Range: 40-400 m/z.
- Analysis:
 - Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
 - Identity Confirmation: The mass spectrum of the major peak should be compared to a library spectrum of **2-Bromothiophenol**. The expected molecular ion peak (M^+) would be at m/z 188/190, reflecting the isotopic pattern of bromine ($^{79}\text{Br}/^{81}\text{Br}$).
 - Purity Assessment: The purity is calculated from the FID chromatogram by dividing the peak area of the product by the total area of all peaks, expressed as a percentage.

Application in Drug Development: A Synthesis Workflow

2-Bromothiophenol is a cornerstone for building more complex molecular architectures, particularly through metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery for creating carbon-sulfur (C-S) and other bonds. The diagram below illustrates its role as a building block in a typical synthetic workflow.

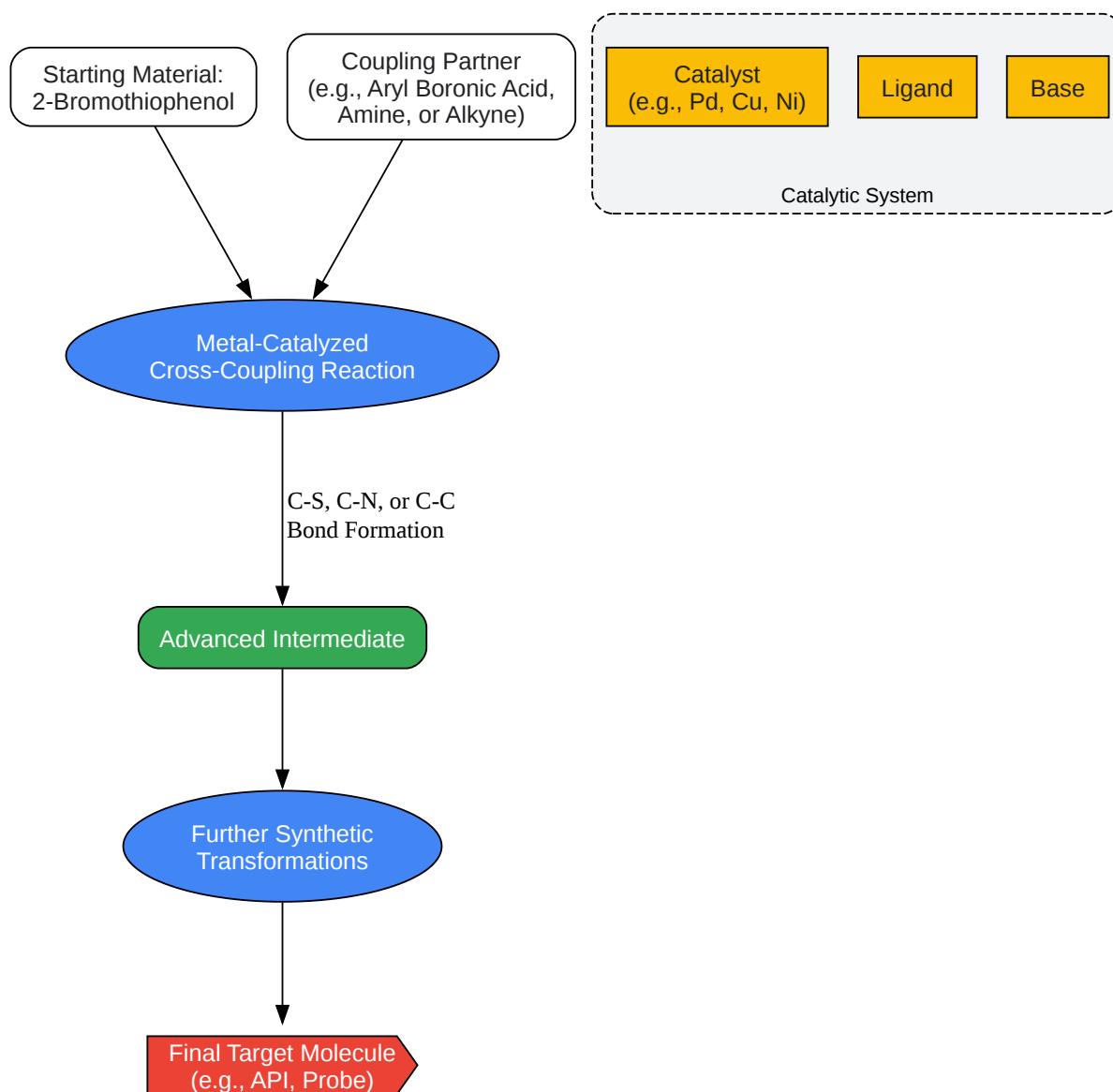


Figure 2: Synthetic Application of 2-Bromothiophenol

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